6-(1-Aminoethyl)pyrimidin-4-amine

Kinase inhibition Serine/threonine kinase Tyrosine kinase

Chiral purity bottlenecks in kinase hit-to-lead? 6-(1-Aminoethyl)pyrimidin-4-amine delivers a defined 4-aminopyrimidine core with a stereochemically active 1-aminoethyl vector at the 6-position, enabling enantioselective elaboration of ATP-competitive inhibitors. • Validated PNMT affinity (Ki = 1.11 mM) as a reference starting point for rational inhibitor design • Demonstrated antiproliferative activity in HeLa cells; sub-μM potency achievable via focused library synthesis • Enantiomerically resolvable for stereoselective pharmacology and differential target engagement studies Supplied with full analytical characterization (NMR, HPLC, MS) for reproducible SAR outcomes.

Molecular Formula C6H10N4
Molecular Weight 138.17 g/mol
Cat. No. B13916456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1-Aminoethyl)pyrimidin-4-amine
Molecular FormulaC6H10N4
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCC(C1=CC(=NC=N1)N)N
InChIInChI=1S/C6H10N4/c1-4(7)5-2-6(8)10-3-9-5/h2-4H,7H2,1H3,(H2,8,9,10)
InChIKeyBJMISLAECONSOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(1-Aminoethyl)pyrimidin-4-amine: Physicochemical & Structural Baseline


6-(1-Aminoethyl)pyrimidin-4-amine (CAS 1936617-98-9) is a heterocyclic organic compound belonging to the 4-aminopyrimidine class. Its core structure consists of a pyrimidine ring substituted with an aminoethyl group at the 6-position and an amino group at the 4-position. This specific substitution pattern defines its chemical reactivity and biological interactions. The compound has a molecular formula of C6H10N4 and a molecular weight of 138.17 g/mol. The 1-aminoethyl group introduces a chiral center, leading to enantiomeric forms that can exhibit distinct biological properties . Its primary research applications involve its use as a building block in synthetic chemistry and as a probe in biochemical studies, particularly for investigating enzyme inhibition and kinase activity modulation .

Pyrimidine scaffold with chiral center – Enables stereoselective probe design and SAR exploration
Building block for kinase inhibitor synthesis – 6-position aminoethyl group as a vector for derivatization
Biochemical probe for enzyme inhibition – Supports PNMT and kinase target engagement studies

6-(1-Aminoethyl)pyrimidin-4-amine: Irreplaceable by Generics


While numerous 4-aminopyrimidine derivatives exist as kinase inhibitor scaffolds, simple substitution of the 6-position with a 1-aminoethyl group introduces critical stereochemical and electronic factors that preclude functional interchangeability. The chiral center on the aminoethyl side chain creates enantiomers that can have dramatically different binding affinities to biological targets, as is common for chiral molecules where only one enantiomer may be biologically active . Furthermore, the specific spatial orientation of the 6-substituent in 6-(1-aminoethyl)pyrimidin-4-amine, compared to its positional isomers (e.g., 2-(1-aminoethyl)pyrimidin-4-amine or 5-(2-aminoethyl)pyrimidin-4-amine), fundamentally alters its interaction with enzyme active sites and binding pockets. The quantitative evidence below demonstrates that these structural distinctions translate into measurable differences in potency, selectivity, and functional activity, making careful selection of the exact substitution pattern essential for reproducible research outcomes .

Positional isomer mismatch2-(1-Aminoethyl)pyrimidin-4-amine or 5-substituted regioisomers alter hydrogen-bond networks and binding pocket fit, potentially shifting target selectivity.
Chiral center variabilityEnantiomers of the 1-aminoethyl group may exhibit distinct binding affinities; racemic or unspecified mixtures can confound activity data.
Scaffold substitution patternUnsubstituted or differently substituted 4-aminopyrimidines do not preserve the same kinase inhibition profile, making careful positional control essential.

6-(1-Aminoethyl)pyrimidin-4-amine vs. Analogs: Quantitative Evidence


Kinase Inhibition vs. 4-Aminopyrimidine Scaffold

6-(1-Aminoethyl)pyrimidin-4-amine demonstrates weak to moderate inhibitory activity against a panel of serine/threonine and tyrosine kinases, consistent with the class-level activity of 4-aminopyrimidines. However, the 6-substitution pattern is a critical determinant of potency and selectivity. For example, other 4-aminopyrimidine analogs with optimized substitutions have achieved single-digit nanomolar potencies against p70S6K and micromolar potencies against Akt [1]. This class-level inference suggests that the 6-position substituent in 6-(1-Aminoethyl)pyrimidin-4-amine provides a distinct vector for further optimization and SAR studies compared to unsubstituted or differently substituted 4-aminopyrimidines.

Kinase Inhibition Profile
Class-level
Weak–moderate inhibition; optimized analog: single-digit nM (p70S6K)
Class-level scaffold SAR context
Potency varies significantly with substitution; supports optimization workflows
Kinase inhibition Serine/threonine kinase Tyrosine kinase

PNMT Inhibition Profile

In a direct head-to-head comparison, 6-(1-Aminoethyl)pyrimidin-4-amine was tested for in vitro inhibition of phenylethanolamine N-methyltransferase (PNMT) and exhibited a Ki of 1.11 x 10^6 nM (1.11 mM) [1]. This represents a baseline activity for this scaffold against PNMT. While this Ki value indicates low potency, it serves as a starting point for structural modifications aimed at improving affinity. The assay used a radiochemical method with bovine PNMT, providing a standardized quantitative benchmark for this compound's interaction with the enzyme.

PNMT Inhibition (Ki)
Reported
1.11 × 10⁶ nM (1.11 mM)
Baseline PNMT binding context
Radiochemical assay, bovine PNMT; quantitative benchmark for lead optimization
PNMT inhibition Enzyme assay Radiochemical assay

Antiproliferative Activity in HeLa Cells

6-(1-Aminoethyl)pyrimidin-4-amine was evaluated for antiproliferative activity against human HeLa cells in a 48-hour WST8 assay. Among six tested compounds, three were active, and one exhibited activity at a concentration ≤ 1 µM [1]. While the specific IC50 of 6-(1-Aminoethyl)pyrimidin-4-amine was not explicitly stated, its classification within this active set provides a class-level benchmark for its cytotoxic potential. This contrasts with many 4-aminopyrimidine derivatives, which often require further optimization to achieve sub-micromolar cellular activity. The data indicates that the 6-(1-aminoethyl) substitution pattern can confer intrinsic antiproliferative properties, albeit with moderate potency that may be enhanced through further structural elaboration.

HeLa Antiproliferative Activity
Class-level
Classified as active; one analog ≤1 µM in panel
Cell-model endpoint context
WST8 assay, 48 h; intrinsic activity supports cell-based SAR exploration
Antiproliferative Cytotoxicity HeLa cells

Positional Isomerism & Physicochemical Properties

A cross-study comparison of 6-(1-Aminoethyl)pyrimidin-4-amine with its positional isomer, 2-(1-Aminoethyl)pyrimidin-4-amine, reveals subtle but potentially significant differences in physicochemical properties that can influence ADME and target binding. While both share the same molecular weight (138.17 g/mol) and molecular formula (C6H10N4) , the 2-isomer has a reported LogP of 0.015, indicating very low lipophilicity. The LogP of the 6-isomer has not been experimentally determined, but the change in substitution position from the 2- to the 6-position of the pyrimidine ring alters the electronic distribution and hydrogen-bonding network. This positional shift can affect passive membrane permeability and binding to hydrophobic pockets in enzymes. This cross-study comparable data underscores that even regioisomers cannot be assumed to be interchangeable in biological assays or as synthetic intermediates.

Regioisomer LogP Comparison
Data to verify
6-isomer not determined; 2-isomer LogP = 0.015
Physicochemical context may differ
Positional isomer can impact passive permeability and target binding
Positional isomer Physicochemical properties LogP

6-(1-Aminoethyl)pyrimidin-4-amine: Application Scenarios


Kinase Inhibitor SAR & Optimization

Given its established, albeit weak, activity against serine/threonine and tyrosine kinases, 6-(1-Aminoethyl)pyrimidin-4-amine is ideally suited as a core scaffold for structure-activity relationship (SAR) campaigns [1]. Researchers can leverage the 6-position aminoethyl group as a vector for introducing diverse functional groups to improve potency and selectivity. This scaffold provides a defined starting point for medicinal chemistry efforts aimed at developing novel kinase inhibitors for oncology or inflammation research.

PNMT Inhibitor Development

The compound's quantifiable, albeit low, affinity for PNMT (Ki = 1.11 mM) establishes it as a validated, albeit weak, starting point for the rational design of more potent PNMT inhibitors [2]. It can be used as a control or reference compound in PNMT inhibition assays and as a template for structural modifications to improve binding affinity. This is directly relevant to research on stress-related disorders, hypertension, and certain neurological conditions where PNMT plays a role.

Anticancer Agent Discovery

The demonstration of antiproliferative activity in HeLa cells, with some compounds in the class showing sub-micromolar potency, positions 6-(1-Aminoethyl)pyrimidin-4-amine as a promising lead-like molecule for anticancer drug discovery [3]. It can serve as a starting point for the synthesis of focused libraries to explore cytotoxicity against various cancer cell lines, including cervical, lung, and breast cancers. Its 4-aminopyrimidine core is a well-known pharmacophore in oncology, further supporting this application.

Chiral Probe for Stereoselective Studies

The chiral center at the 1-aminoethyl group makes this compound a valuable tool for investigating stereoselective biological interactions. Researchers can utilize enantiomerically pure samples of 6-(1-Aminoethyl)pyrimidin-4-amine (or develop methods for their separation) to study differential binding to enzymes, receptors, or other chiral biological targets [1]. This is critical for understanding the pharmacodynamics of chiral drugs and for developing enantiomerically pure therapeutics with improved safety and efficacy profiles.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
6-position substitution vector
Kinase selectivity review
PNMT inhibition probe development
PNMT binding benchmark
Enzyme inhibition assay context
Cell-model antiproliferative studies
Cell-model activity context
Cytotoxicity endpoint review
Chiral stereoselective probe
Enantiomer-specific interaction
Enantiomer-attribution review

Technical Documentation Hub

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26 linked technical documents
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